molecular formula C23H22BrN3O3 B14962647 Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate

Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate

Cat. No.: B14962647
M. Wt: 468.3 g/mol
InChI Key: WSCNBVDEALFVGB-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromobenzyl group, a methyl group, and a propanoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimido ring. The bromobenzyl group is then added through a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl propanoate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate
  • Ethyl 3-(4-cyano-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazol-2-yl)propanoate
  • 2-ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical properties and biological activities. This differentiates it from other similar compounds that may have different substituents or functional groups .

Properties

Molecular Formula

C23H22BrN3O3

Molecular Weight

468.3 g/mol

IUPAC Name

ethyl 3-[1-[(4-bromophenyl)methyl]-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-3-yl]propanoate

InChI

InChI=1S/C23H22BrN3O3/c1-3-30-21(28)13-12-18-15(2)26(14-16-8-10-17(24)11-9-16)23-25-19-6-4-5-7-20(19)27(23)22(18)29/h4-11H,3,12-14H2,1-2H3

InChI Key

WSCNBVDEALFVGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC4=CC=C(C=C4)Br)C

Origin of Product

United States

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